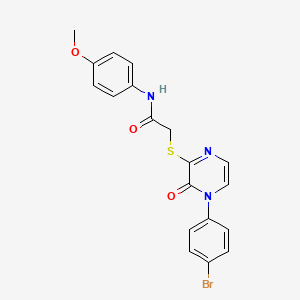
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H16BrN3O3S and its molecular weight is 446.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C20H18BrN3O2S
- Molecular Weight : 444.35 g/mol
- CAS Number : 900007-53-6
The compound features a bromophenyl group , a dihydropyrazinone ring , and a thioacetamide moiety , which are critical for its biological interactions. The structural complexity contributes to its potential pharmacological applications.
Structural Analysis
| Feature | Description |
|---|---|
| Bromophenyl Group | Enhances electronic properties and binding affinity |
| Dihydropyrazinone Ring | Provides structural stability and potential interaction sites |
| Thioacetamide Moiety | May facilitate metal ion binding, influencing biological activity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl group and the dihydropyrazinone ring likely modulate the activity of various enzymes or receptors, while the thioacetamide component may enhance binding to metal ions or other biomolecules, thereby influencing the compound's overall efficacy.
Inhibitory Effects on Enzymes
Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase (CA), an enzyme involved in numerous physiological processes. Molecular docking studies have shown that derivatives of this compound exhibit significant binding affinities towards different isoforms of CA, suggesting its utility in treating conditions like glaucoma and cancer .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic rings and modifications to the thioacetamide moiety can significantly affect potency and selectivity. For instance, compounds with different halogen substitutions on the phenyl rings have shown varying degrees of inhibitory activity against CA isoforms .
Case Study 1: Antitumor Activity
In a recent study, derivatives of this compound were evaluated for their antitumor properties. The results indicated that certain modifications led to enhanced growth inhibition in cancer cell lines while sparing normal cells. This selectivity is particularly promising for developing targeted cancer therapies .
Case Study 2: Inhibition of Carbonic Anhydrase
A series of experiments demonstrated that specific derivatives exhibited nanomolar inhibitory action against multiple CA isoforms. This finding positions these compounds as potential leads for drug development aimed at managing diseases associated with dysregulated CA activity .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-26-16-8-4-14(5-9-16)22-17(24)12-27-18-19(25)23(11-10-21-18)15-6-2-13(20)3-7-15/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXETUSRWRIUWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














